3-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride
Overview
Description
3-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride, also known as HPPH, is an organic compound belonging to the piperidine family . It has a molecular weight of 209.67 g/mol .
Molecular Structure Analysis
The IUPAC name for this compound is 3-(4-hydroxy-1-piperidinyl)propanoic acid hydrochloride . The InChI code for this compound is 1S/C8H15NO3.ClH/c10-7-1-4-9(5-2-7)6-3-8(11)12;/h7,10H,1-6H2,(H,11,12);1H .Scientific Research Applications
Novel Synthetic Pathways
Research has demonstrated innovative synthetic methodologies utilizing compounds structurally related to 3-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride, highlighting its potential in creating bioactive molecules. One study explored the stereoselective synthesis of cis- and trans-3-hydroxypipecolic acids , highlighting efficient routes to these nonproteinogenic cyclic alpha-amino acids, which play a critical role in the structure of many natural and synthetic compounds with medicinal value (Liang & Datta, 2005).
Material Science Applications
Another significant application area is material science, where compounds like phloretic acid , a phenolic compound that can be synthesized from by-products of apple tree leaves, are used as renewable building blocks. This compound has been used to enhance the reactivity of –OH bearing molecules towards benzoxazine ring formation, offering a sustainable alternative to phenol for producing materials with suitable thermal and thermo-mechanical properties for a wide range of applications (Trejo-Machin et al., 2017).
Pharmaceutical Research
In pharmaceutical research, 3-(4-Hydroxypiperidin-1-yl) phthalic acid has shown potent inhibitory activity against metallo-β-lactamase, an enzyme that inactivates β-lactam antibiotics. The structure of metallo-β-lactamase IMP-1 complexed with this compound was analyzed, aiding in structure-based drug design and the synthesis of novel compounds for combating antibiotic resistance (Hiraiwa et al., 2014).
Chemical Synthesis and Characterization
Chemical synthesis and characterization of related compounds also benefit from studies on this compound derivatives. For example, diastereoselective synthesis of 4-hydroxypiperidin-2-ones has been reported, showcasing a method for preparing these compounds in a highly diastereoselective fashion, which can be crucial for the development of novel pharmaceuticals (Lam et al., 2005).
Safety and Hazards
Properties
IUPAC Name |
3-(4-hydroxypiperidin-1-yl)propanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c10-7-1-4-9(5-2-7)6-3-8(11)12;/h7,10H,1-6H2,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUFYEXQNGSBWNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CCC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1197502-89-8 | |
Record name | 3-(4-hydroxypiperidin-1-yl)propanoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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